

Application Notes and Protocols for Large-Scale Kinome Profiling Using CTX-0294885

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CTX-0294885 hydrochloride

Cat. No.: B1150419

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a potent, broad-spectrum kinase inhibitor based on a bisanilino pyrimidine scaffold.^{[1][2]} Its ability to bind to a wide range of protein kinases has been leveraged to develop it into a powerful affinity reagent for chemical proteomics.^{[3][4]} When immobilized on Sepharose beads, CTX-0294885 serves as an effective tool for the large-scale enrichment and subsequent identification of kinases from complex biological samples, such as cell lysates.^{[1][2][3]} This approach, often referred to as kinome profiling, is crucial for understanding cellular signaling networks, identifying novel drug targets, and elucidating the mechanisms of action of kinase inhibitors.^{[5][6]}

A key advantage of CTX-0294885 is its unique capture profile, which includes the entire AKT family of kinases, a feat not achieved by previously utilized broad-spectrum inhibitors.^{[1][2][3][7][8]} This makes it an invaluable tool for studying the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in diseases like cancer.^{[8][9]}

These application notes provide an overview of the capabilities of CTX-0294885, quantitative data on its performance, and detailed protocols for its use in large-scale kinome profiling experiments.

Data Presentation

The utility of CTX-0294885 as a broad-spectrum kinase inhibitor is demonstrated by its inhibitory activity against various kinases and its extensive coverage of the kinome when used as an affinity reagent.

Table 1: Inhibitory Activity of CTX-0294885 against a Panel of Kinases

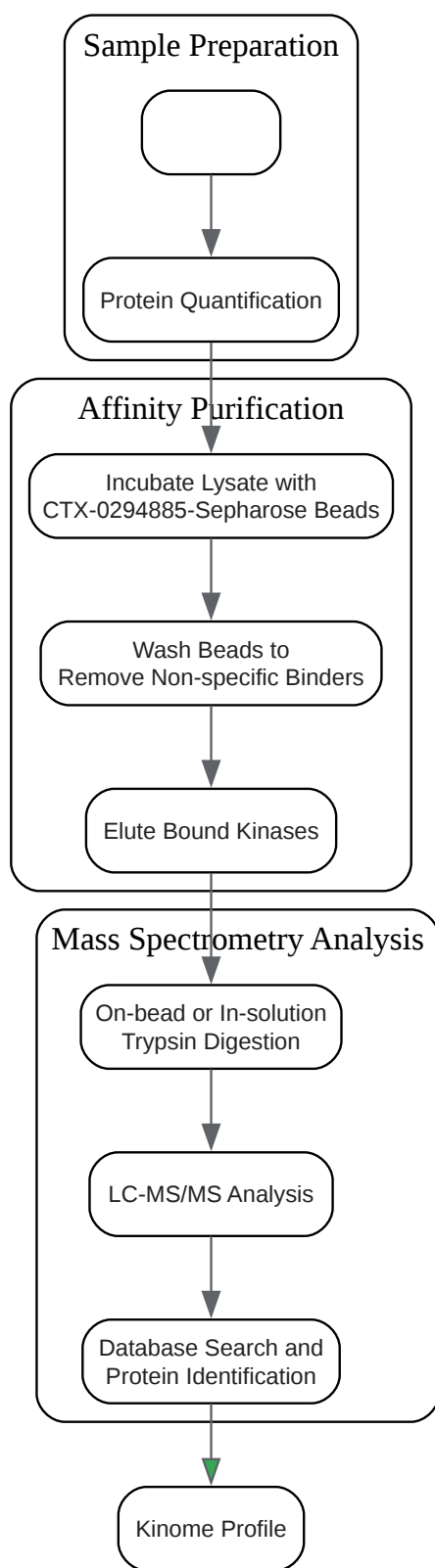
Kinase Target	IC50 (nM)
FLT3	1
Src	2
JAK2	3
VEGF Receptor 3	3
FAK	4
Aurora Kinase A	18
JAK3	28
Data sourced from Cayman Chemical. [8]	

Table 2: Kinome Coverage using CTX-0294885-based Affinity Purification from MDA-MB-231 Cells

Affinity Reagent(s)	Number of Protein Kinases Identified	Key Findings
CTX-0294885	235	Includes all members of the AKT family. [1] [3] [7] [8]
CTX-0294885 + Purvalanol B, SU6668, VI16832	261	Represents one of the largest kinome coverages from a single cell line to date. [3] [7]
Four-Inhibitor Mix + Phosphopeptide Enrichment	183 (with 799 phosphosites)	Enabled identification of previously unreported phosphosites on key signaling kinases. [3] [7]
Data from large-scale kinome profiling experiments followed by LC-MS/MS. [3] [7]		

Mandatory Visualizations

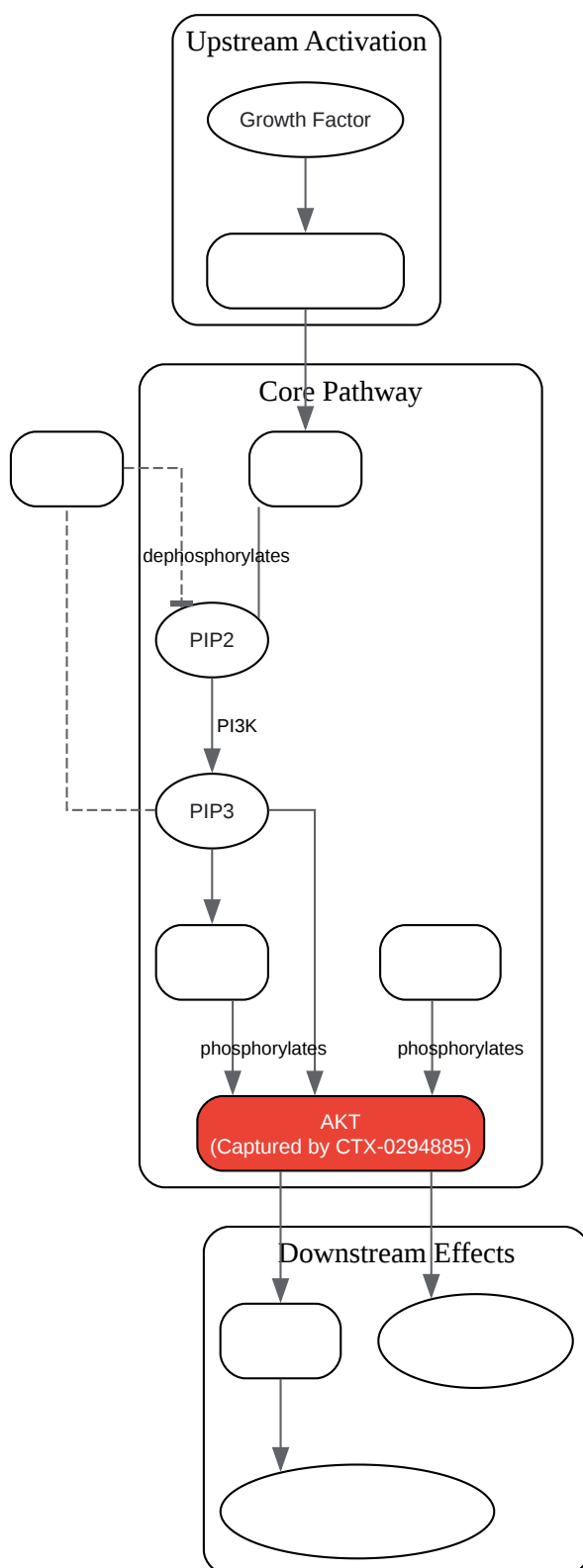
Experimental Workflow



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Caption: Workflow for kinome profiling using CTX-0294885.

PI3K/Akt Signaling Pathway



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Caption: Simplified PI3K/Akt signaling pathway highlighting AKT.

Experimental Protocols

The following protocols are based on methodologies described for kinome profiling using immobilized kinase inhibitors.^{[5][6]} For precise details, users should refer to the primary publication by Zhang et al. (2013).^[7]

Protocol 1: Preparation of Cell Lysate

- **Cell Culture:** Culture cells of interest (e.g., MDA-MB-231) to ~80-90% confluency. For quantitative experiments using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), culture cells for at least five passages in SILAC-compatible medium containing either "light" (standard) or "heavy" (e.g., $^{13}\text{C}_6$, $^{15}\text{N}_2$ -Lysine and $^{13}\text{C}_6$, $^{15}\text{N}_4$ -Arginine) amino acids.
- **Cell Harvest:** Wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells into PBS and centrifuge at 500 x g for 5 minutes at 4°C.
- **Lysis:** Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails).
- **Homogenization:** Incubate the cell suspension on ice for 20 minutes with occasional vortexing. Further lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds on, 20 seconds off).
- **Clarification:** Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
- **Protein Quantification:** Collect the supernatant and determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay. Adjust the protein concentration to 1-5 mg/mL with lysis buffer.

Protocol 2: Affinity Purification of Kinases

- **Bead Preparation:** CTX-0294885 is covalently coupled to Sepharose beads. Before use, wash the beads three times with lysis buffer. Use a 50% slurry of beads for the purification.

- Incubation: In a microcentrifuge tube, combine the cell lysate (e.g., 1-5 mg of total protein) with an appropriate volume of the CTX-0294885-Sepharose bead slurry (e.g., 20-50 μ L of packed beads).
- Binding: Incubate the lysate-bead mixture overnight (12-16 hours) at 4°C on a rotator to allow for kinase binding.
- Washing:
 - Centrifuge the tubes at 500 x g for 2 minutes at 4°C to pellet the beads. Discard the supernatant.
 - Wash the beads three times with a high-salt wash buffer (e.g., lysis buffer with 500 mM NaCl) to remove non-specific protein interactions.
 - Wash the beads two times with a low-salt wash buffer (e.g., lysis buffer with 150 mM NaCl) to remove residual salt.
- Elution: Elute the bound kinases from the beads using one of the following methods:
 - Competitive Elution: Incubate the beads with a high concentration of ATP (e.g., 10 mM) or a competing soluble kinase inhibitor in an appropriate buffer for 30 minutes at room temperature.
 - Denaturing Elution: Add 2x SDS-PAGE loading buffer to the beads and boil for 5-10 minutes.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol assumes on-bead digestion, which can improve sensitivity.

- Reduction and Alkylation: After the final wash step (Protocol 2, Step 4), resuspend the beads in a buffer containing a reducing agent (e.g., 10 mM DTT in 50 mM ammonium bicarbonate) and incubate for 30 minutes at 56°C. Cool to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate) and incubate for 20 minutes in the dark.

- **Digestion:** Wash the beads with 50 mM ammonium bicarbonate to remove excess DTT and iodoacetamide. Resuspend the beads in 50 mM ammonium bicarbonate and add sequencing-grade trypsin (e.g., 1 µg). Incubate overnight at 37°C with shaking.
- **Peptide Collection:** Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second peptide extraction by adding a solution of 50% acetonitrile and 0.1% formic acid to the beads, vortexing, and collecting the supernatant.
- **Sample Cleanup:** Combine the peptide extracts and dry them in a vacuum centrifuge. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

Protocol 4: LC-MS/MS Analysis

- **Instrumentation:** Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument) coupled to a nano-liquid chromatography system.
- **Chromatography:** Load the peptides onto a C18 trap column and then separate them on an analytical C18 column using a gradient of increasing acetonitrile concentration (e.g., a 60-120 minute gradient from 2% to 40% acetonitrile in 0.1% formic acid).
- **Mass Spectrometry:** Operate the mass spectrometer in a data-dependent acquisition mode, where the most abundant precursor ions from a full MS scan are selected for fragmentation (MS/MS) by higher-energy collisional dissociation (HCD).
- **Data Analysis:**
 - Process the raw mass spectrometry data using a software platform such as MaxQuant.
 - Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
 - Set appropriate parameters for the search, including trypsin as the enzyme, a maximum of two missed cleavages, carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine and phosphorylation of serine, threonine, and tyrosine as variable modifications.

- Filter the results to a high confidence level, typically a 1% false discovery rate (FDR) at both the peptide and protein levels. The identified proteins constitute the kinome profile.

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- To cite this document: BenchChem. [Application Notes and Protocols for Large-Scale Kinome Profiling Using CTX-0294885]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150419#large-scale-kinome-profiling-using-ctx-0294885]

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